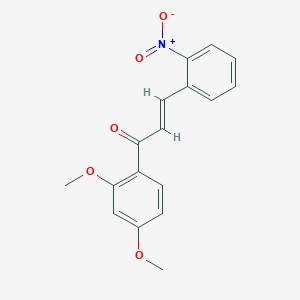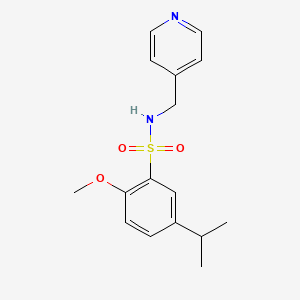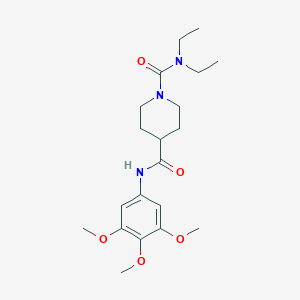
1-(2,4-dimethoxyphenyl)-3-(2-nitrophenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dimethoxyphenyl)-3-(2-nitrophenyl)-2-propen-1-one, commonly known as DNP, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. DNP is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 268.28 g/mol. This compound has been used in various scientific research studies, and its potential applications have been explored extensively.
Mécanisme D'action
The mechanism of action of DNP involves its ability to uncouple oxidative phosphorylation in mitochondria. DNP acts as a protonophore, disrupting the proton gradient across the mitochondrial inner membrane and causing a decrease in ATP production. This leads to an increase in metabolic rate and energy expenditure, making DNP an attractive candidate for weight loss and obesity treatment.
Biochemical and Physiological Effects:
DNP has been shown to have various biochemical and physiological effects, including an increase in metabolic rate, energy expenditure, and body temperature. DNP has also been shown to increase insulin sensitivity and glucose uptake in skeletal muscle, making it a potential treatment for type 2 diabetes. However, DNP has also been associated with adverse effects, including hyperthermia, tachycardia, and even death in some cases.
Avantages Et Limitations Des Expériences En Laboratoire
DNP has several advantages for lab experiments, including its ability to uncouple oxidative phosphorylation in mitochondria, making it a useful tool for studying mitochondrial function. DNP is also relatively easy to synthesize and purify, making it readily available for research purposes. However, DNP also has limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research on DNP, including its potential as a treatment for obesity, diabetes, and neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration of DNP for these applications. Additionally, research is needed to explore the potential use of DNP as a probe for studying mitochondrial function and protein structure. Finally, further investigations are needed to fully understand the biochemical and physiological effects of DNP and to develop safer and more effective alternatives.
In conclusion, 1-(2,4-dimethoxyphenyl)-3-(2-nitrophenyl)-2-propen-1-one, or DNP, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. DNP has been used in various scientific research studies, including in the field of organic chemistry, medicinal chemistry, and biochemistry. The mechanism of action of DNP involves its ability to uncouple oxidative phosphorylation in mitochondria, leading to an increase in metabolic rate and energy expenditure. DNP has several advantages for lab experiments, including its ability to uncouple oxidative phosphorylation in mitochondria and its relative ease of synthesis and purification. However, DNP also has limitations, including its potential toxicity and the need for careful handling and disposal. There are several future directions for research on DNP, including its potential as a treatment for obesity, diabetes, and neurodegenerative diseases, and its use as a probe for studying mitochondrial function and protein structure.
Méthodes De Synthèse
The synthesis of DNP involves the condensation of 2,4-dimethoxybenzaldehyde and 2-nitrobenzaldehyde with acetone in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization. The yield of DNP varies depending on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
DNP has been used in various scientific research studies, including in the field of organic chemistry, medicinal chemistry, and biochemistry. In organic chemistry, DNP has been used as a starting material for the synthesis of other compounds. In medicinal chemistry, DNP has been explored for its potential as an anticancer agent and as a treatment for neurodegenerative diseases. In biochemistry, DNP has been used as a probe to study the structure and function of proteins.
Propriétés
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-3-(2-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-22-13-8-9-14(17(11-13)23-2)16(19)10-7-12-5-3-4-6-15(12)18(20)21/h3-11H,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMHHVLOPQSNFE-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-6-(2,6-dimethylphenyl)-5,6-dihydropyrrolo[2,3-c]pyrazole-1(4H)-carboxamide](/img/structure/B5313671.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-(4-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5313691.png)
![1-{2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]ethyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B5313703.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3-methylbenzyl)piperazine](/img/structure/B5313710.png)
![3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid](/img/structure/B5313722.png)


![N-(3-chloro-4-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5313737.png)


![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5313767.png)
![2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5313771.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5313772.png)
